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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156 Get Quote

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Chloro-8-
iodoquinazoline and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational

aspects of 4-chloro-8-iodoquinazoline, a key intermediate in the synthesis of biologically

active compounds. The document is intended for researchers, scientists, and professionals in

the field of drug development and computational chemistry.

Introduction to 4-Chloro-8-iodoquinazoline
4-Chloro-8-iodoquinazoline serves as a crucial building block in medicinal chemistry. Its

quinazoline core is a prevalent scaffold in numerous compounds with a wide range of biological

activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of

chloro and iodo substituents at the 4 and 8 positions, respectively, offers versatile handles for

further chemical modifications, making it an attractive starting material for the synthesis of

diverse derivatives.

Reactivity and Synthesis
The 4-chloroquinazoline moiety is characterized by an electron-deficient C-4 position due to the

α-nitrogen effect, making it highly susceptible to nucleophilic substitution.[1][2] This reactivity is

a cornerstone of its synthetic utility, particularly in the introduction of amine functionalities.

Amination at the C-4 Position
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The reaction of 4-chloro-8-iodoquinazoline with various amines, especially anilines, is a

common strategy to produce 4-anilinoquinazoline derivatives. These derivatives have shown

significant potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine

kinase.[2] However, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-

fluoroaniline has been reported to be challenging under various standard conditions, often

resulting in the recovery of the starting material.[1][2] Successful, albeit sometimes low-

yielding, reactions have been achieved in a mixture of tetrahydrofuran and isopropyl alcohol

(THF-iPrOH) under reflux.[1] To improve the efficiency of this N-arylation, microwave-assisted,

base-free amination in a THF and water solvent mixture has been investigated.[3]

Computational and Theoretical Studies
While direct and extensive theoretical studies on 4-chloro-8-iodoquinazoline are not widely

published, computational methods, particularly Density Functional Theory (DFT), have been

employed to understand the electronic structure and reactivity of its derivatives. DFT

calculations have confirmed that the C-4 position is the most susceptible to nucleophilic attack,

which explains the observed regioselectivity in substitution reactions.[3]

Molecular Properties of a Representative Derivative
To illustrate the application of computational studies, the following table summarizes

hypothetical yet representative quantitative data for a generic 4-anilino-8-iodoquinazoline

derivative, which could be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of

theory.
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Parameter Value

Geometric Parameters

C4-N bond length (Å) 1.35

C8-I bond length (Å) 2.10

C4-N-C(aniline) angle (°) 128.5

Electronic Properties

Dipole Moment (Debye) 3.45

HOMO Energy (eV) -6.21

LUMO Energy (eV) -1.89

HOMO-LUMO Gap (eV) 4.32

Mulliken Atomic Charges

C4 +0.45

N(aniline) -0.38

I -0.15

Experimental Protocols
General Protocol for Amination of 4-Chloro-8-
iodoquinazoline
This protocol is a generalized procedure based on the literature for the synthesis of 4-

anilinoquinazoline derivatives.

Reagents and Materials:

4-Chloro-8-iodoquinazoline

Substituted aniline (1.2 equivalents)

Tetrahydrofuran (THF), anhydrous
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Isopropyl alcohol (i-PrOH)

Stirring apparatus and reflux condenser

Thin Layer Chromatography (TLC) plates

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 4-chloro-8-iodoquinazoline (1 equivalent) in a 1:1 mixture

of THF and i-PrOH.

Add the substituted aniline (1.2 equivalents) to the solution.

Heat the reaction mixture to reflux and maintain for 5-10 hours.

Monitor the reaction progress using TLC.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired 4-

anilinoquinazoline derivative.

Visualizations
Molecular Structure of 4-Chloro-8-iodoquinazoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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